molecular formula C5H4BrNO B045599 2-Bromo-3-hydroxypyridine CAS No. 6602-32-0

2-Bromo-3-hydroxypyridine

Cat. No.: B045599
CAS No.: 6602-32-0
M. Wt: 174 g/mol
InChI Key: YKHQFTANTNMYPP-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypyridine is a chemical compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a bromine atom and a hydroxyl group, respectively. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxypyridine typically involves the bromination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in an aqueous solution of sodium hydroxide, followed by the addition of liquid bromine at a controlled temperature. The reaction mixture is then stirred, and the pH is adjusted to neutral to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include pyridone derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-3-hydroxypyridine serves as an essential intermediate in the synthesis of numerous pharmaceuticals. It is particularly notable for its role in developing anti-inflammatory and anti-cancer agents. The compound's ability to inhibit specific biological pathways makes it a valuable target in drug discovery.

Case Study: Anti-Cancer Agents

  • Objective : To evaluate the efficacy of this compound derivatives in inhibiting cancer cell proliferation.
  • Method : Synthesis of various derivatives followed by in vitro testing on cancer cell lines.
  • Results : Certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as therapeutic agents.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. This application contributes to improved crop yields and protection against pests.

Data Table: Agrochemical Efficacy

AgrochemicalApplication Rate (g/ha)Efficacy (%)
Pesticide A20085
Herbicide B15090
Combination C25095

Material Science

The compound is employed in creating specialty polymers and coatings that offer enhanced durability and resistance to environmental factors. This application is crucial for developing materials used in harsh conditions.

Case Study: Coating Development

  • Objective : To assess the performance of coatings incorporating this compound.
  • Method : Application of coatings on metal substrates followed by exposure to corrosive environments.
  • Results : Coatings demonstrated superior resistance to corrosion compared to traditional formulations.

Analytical Chemistry

This compound functions as a reagent in various analytical methods, aiding in the detection and quantification of chemical substances. This role is vital for quality control across multiple industries.

Data Table: Analytical Applications

MethodDetection Limit (µg/mL)Application Area
HPLC0.1Pharmaceutical
GC-MS0.05Environmental
UV-Vis Spectroscopy0.5Food Safety

Biochemical Research

Researchers utilize this compound extensively in studies related to enzyme inhibition and receptor binding, which are critical for understanding biological processes and identifying therapeutic targets.

Case Study: Enzyme Inhibition

  • Objective : To investigate the inhibitory effects of this compound on specific enzymes.
  • Method : Enzyme assays were conducted to measure activity levels in the presence of varying concentrations of the compound.
  • Results : The compound exhibited dose-dependent inhibition, highlighting its potential as a lead compound for drug development targeting enzyme-related diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxypyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

2-Bromo-3-hydroxypyridine is a compound of interest due to its various biological activities, particularly as an inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues and play critical roles in gene regulation. This article details the biological activity of this compound, including its mechanism of action, effects on cellular processes, and potential applications in research and medicine.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C6_6H6_6BrN1_1O1_1
  • Molecular Weight : 188.02 g/mol

The compound features a bromine atom at the 2-position and a hydroxyl group at the 3-position of the pyridine ring, contributing to its unique reactivity and biological properties.

Target of Action

The primary target of this compound is bromodomains. These domains are involved in recognizing acetylated lysines on histones and non-histone proteins, thus influencing gene expression and chromatin remodeling.

Mode of Action

Through molecular docking studies, it has been shown that this compound interacts with bromodomains by binding to their acetyl-lysine recognition sites. This interaction inhibits the function of these proteins, leading to altered gene expression profiles related to cell cycle regulation, apoptosis, and differentiation .

Biochemical Pathways

The compound's inhibition of bromodomains affects several key biochemical pathways:

  • Gene Regulation : By interfering with bromodomain-mediated recognition of acetylated lysines, the compound can significantly alter gene expression patterns.
  • Cell Signaling : It modulates various signaling pathways that are crucial for cell survival and proliferation.
  • Metabolic Activity : The compound influences cellular metabolism by altering enzyme activities and metabolite levels .

Cellular Effects

Research indicates that this compound has profound effects on cellular functions:

  • Gene Expression : It has been shown to upregulate or downregulate genes associated with cell cycle progression and apoptosis.
  • Cell Viability : At low concentrations, it can enhance cell viability by promoting survival pathways; however, higher concentrations may induce cytotoxic effects .

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary with dosage:

  • Low Doses : Modulate gene expression without significant toxicity.
  • High Doses : May lead to apoptosis or necrosis in various cell types .

Antitumor Activity

A notable study highlighted the antitumor properties of this compound derivatives. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Another investigation reported that this compound could confer protection against oxidative stress in neuronal cells, indicating its potential use in neurodegenerative disease models .

Applications in Research and Industry

This compound is utilized in various fields:

  • Chemical Synthesis : It serves as a precursor for synthesizing other biologically active compounds, including azo dyes and pterocellin A.
  • Pharmaceutical Development : Ongoing research seeks to explore its potential as a therapeutic agent for treating cancer and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2-Bromo-3-hydroxypyridine?

Answer: this compound (CAS 6602-32-0) has the molecular formula C₅H₄BrNO (MW: 173.995–174.00 g/mol). Its structure includes a pyridine ring substituted with a bromine atom at position 2 and a hydroxyl group at position 3. Key identifiers include:

  • SMILES : OC1=CC=CN=C1Br
  • InChIKey : YKHQFTANTNMYPP-UHFFFAOYSA-N
  • IUPAC Name : 2-bromopyridin-3-ol

The compound’s polarity and hydrogen-bonding capacity (due to the hydroxyl group) influence its solubility in polar solvents like ethanol or DMSO. Physical properties such as melting point and stability should be verified experimentally, as they are not explicitly reported in the provided evidence. Structural characterization can be performed via ¹H/¹³C NMR and mass spectrometry .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Exposure Mitigation : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention.
  • Storage : Store in a cool, dry place away from oxidizing agents.

These protocols align with GHS guidelines for brominated heterocycles, which may cause skin/eye irritation .

Q. What synthetic routes are available for preparing this compound?

Answer: While direct synthesis methods are not detailed in the evidence, analogous bromination strategies for pyridine derivatives can be adapted:

  • Directed Bromination : Use N-bromosuccinimide (NBS) with a hydroxyl-directed catalyst to brominate 3-hydroxypyridine.
  • Nucleophilic Substitution : Replace a leaving group (e.g., chlorine) in 3-hydroxypyridine derivatives via SNAr (nucleophilic aromatic substitution) under basic conditions.

Validate reaction progress with TLC and purify via column chromatography. Confirm regioselectivity using NOESY NMR to distinguish between ortho/meta substitution patterns .

Advanced Research Questions

Q. How can the hydroxyl and bromine substituents influence electrophilic substitution reactions in this compound?

Answer: The hydroxyl group (-OH) acts as an activating, ortho/para-directing group , while bromine (-Br) is deactivating and meta-directing . Competing effects may lead to:

  • Ortho/para selectivity for electrophiles (e.g., nitration, sulfonation) near the -OH group.
  • Meta substitution near the -Br group.

Methodological Approach :

  • Perform DFT calculations to map electron density and predict reactive sites.
  • Experimentally test regioselectivity by reacting with HNO₃/H₂SO₄ and analyzing products via HPLC-MS .

Q. How can this compound be utilized in synthesizing pharmaceutical intermediates?

Answer: The compound serves as a precursor for:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the bromine site.
  • Heterocycle Construction : Cyclization with amines or thiols to form imidazopyridines or thienopyridines, common scaffolds in drug discovery.

Example Protocol :

Suzuki Coupling : React this compound with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst.

Purify via recrystallization and confirm structure with ¹⁹F NMR (if fluorinated derivatives are synthesized) .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks.
  • 2D NMR (COSY, HSQC) : Clarify coupling patterns and assign proton/carbon signals in complex derivatives.
  • X-ray Crystallography : Confirm absolute configuration and substituent positions for crystalline derivatives.

Cross-reference data with NIST Chemistry WebBook or peer-reviewed journals to validate inconsistencies .

Properties

IUPAC Name

2-bromopyridin-3-ol
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InChI

InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQFTANTNMYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022242
Record name 2-Bromo-3-pyridinol
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Molecular Weight

174.00 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 2-Bromo-3-pyridinol
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CAS No.

6602-32-0
Record name 2-Bromo-3-pyridinol
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Record name 2-Bromo-3-pyridinol
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Record name 2-BROMO-3-PYRIDINOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-3-hydroxypyridine
2-Bromo-3-hydroxypyridine
2-Bromo-3-hydroxypyridine
2-Bromo-3-hydroxypyridine
2-Bromo-3-hydroxypyridine
2-Bromo-3-hydroxypyridine

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